5'-bromo-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
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Overview
Description
5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound with a unique spirocyclic structure. This compound contains an indole moiety, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of substituents. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Spirocyclic Formation: The spirocyclic structure can be formed through intramolecular cyclization reactions.
Introduction of Substituents: Bromination, alkylation, and other substitution reactions are used to introduce the bromo, diethyl, and methyl groups under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the bromine and indole positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The presence of bromine and other substituents can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione include other indole derivatives with spirocyclic structures. These compounds may share similar biological activities but differ in their substituents and overall structure. Examples include:
- 5’-bromo-5,7-diethyl-1’-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7]decane-2,3’-indole]-2’,6(1’H)-dione .
- Other indole-based spirocyclic compounds .
The uniqueness of 5’-bromo-1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione lies in its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C20H24BrN3O2 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
5'-bromo-1',5-diethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione |
InChI |
InChI=1S/C20H24BrN3O2/c1-4-19-11-22-9-18(3,16(19)25)10-23(12-19)20(22)14-8-13(21)6-7-15(14)24(5-2)17(20)26/h6-8H,4-5,9-12H2,1-3H3 |
InChI Key |
YVPGACXPJCLPQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)Br)N(C4=O)CC)C |
Origin of Product |
United States |
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